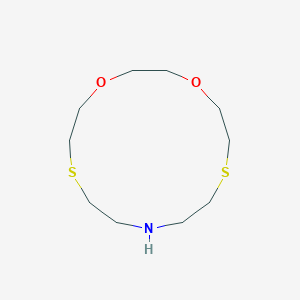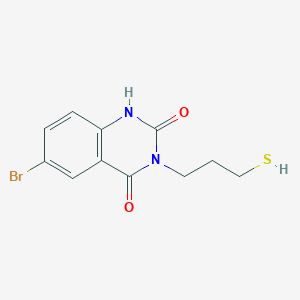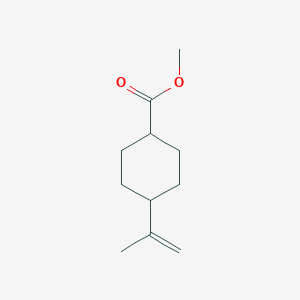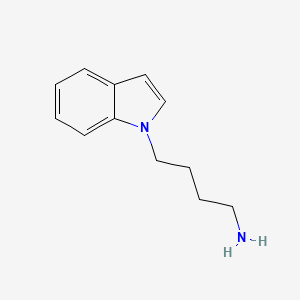![molecular formula C13H17Cl3OSi B14265946 Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane CAS No. 138454-54-3](/img/no-structure.png)
Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane is a complex organosilicon compound characterized by its unique structure, which includes a trichlorosilane group attached to an ethyl chain with an undec-10-ene-6,8-diyn-1-yl ether
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane typically involves the reaction of trichlorosilane with an appropriate alkyne or alkene precursor. One common method is the hydrosilylation reaction, where trichlorosilane reacts with an alkyne or alkene in the presence of a catalyst, such as platinum or rhodium complexes, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the trichlorosilane group to silane or other derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes.
科学的研究の応用
Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials, such as silicon-based polymers and nanocomposites.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of complex organic molecules.
Nanotechnology: It is employed in the fabrication of nanostructures and as a precursor for silicon-based nanomaterials.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and biomedical devices.
作用機序
The mechanism of action of Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane involves its ability to form stable bonds with various substrates through its reactive trichlorosilane group. This reactivity allows it to participate in a wide range of chemical transformations, making it a valuable reagent in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
類似化合物との比較
Similar Compounds
Trichlorosilane: A simpler compound with similar reactivity but lacking the complex ethyl chain.
Trimethylsilyl Compounds: These compounds have similar silicon-based reactivity but differ in their substituents.
Organosilicon Ethers: Compounds with similar ether linkages but different silicon-containing groups.
Uniqueness
Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane is unique due to its combination of a trichlorosilane group with a long-chain alkyne and alkene moiety. This structure imparts distinct reactivity and properties, making it suitable for specialized applications in materials science and organic synthesis.
特性
| 138454-54-3 | |
分子式 |
C13H17Cl3OSi |
分子量 |
323.7 g/mol |
IUPAC名 |
trichloro(2-undec-10-en-6,8-diynoxyethyl)silane |
InChI |
InChI=1S/C13H17Cl3OSi/c1-2-3-4-5-6-7-8-9-10-11-17-12-13-18(14,15)16/h2H,1,7-13H2 |
InChIキー |
VTIMMHOMVNEHPB-UHFFFAOYSA-N |
正規SMILES |
C=CC#CC#CCCCCCOCC[Si](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


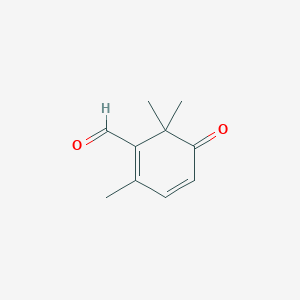
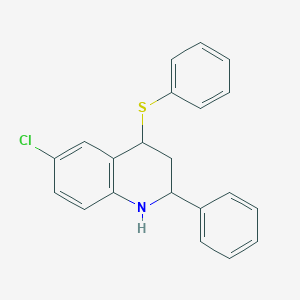
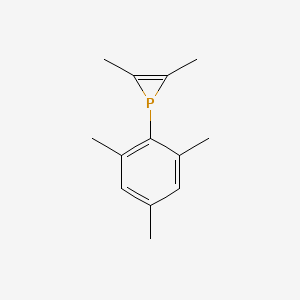
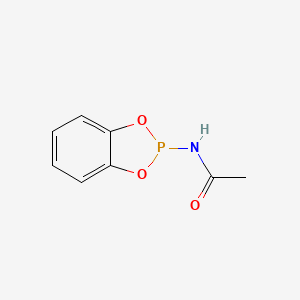


![3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride](/img/structure/B14265907.png)
